2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine
Overview
Description
“2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine” is a derivative of naphthyridine, a class of heterocyclic compounds . Naphthyridines have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been a subject of research for many years . Various strategies related to the synthesis of naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Chemical Reactions Analysis
The reactivity of naphthyridine derivatives has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Scientific Research Applications
Chemical Synthesis and Building Blocks
- 2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine derivatives undergo regioselective homolytic substitutions, forming attractive building blocks for the synthesis of pyridoacridine alkaloids. This process involves reactions with nucleophilic radicals under Minisci conditions, leading to dihydro derivatives and rearomatization with manganese dioxide for further development (Plodek, Raeder, & Bracher, 2012).
Organic Synthesis Techniques
- Novel synthetic pathways have been explored for this compound and its derivatives. These include methodologies like reductive amination of Schiff's Bases, demonstrating the versatility and potential of this chemical in organic synthesis (Zlatoidský & Gabos, 2009).
Antibacterial Activity
- A study on naphthyridine sulfonamides, closely related to this compound, investigated their potential as inhibitors of TetK and MrsA efflux pumps in Staphylococcus aureus strains. This indicates the possible antibacterial applications of similar naphthyridine derivatives (Oliveira-Tintino et al., 2020).
Catalysis and Asymmetric Synthesis
- Asymmetric hydrogenation of naphthyridine derivatives, closely related to this compound, has been achieved using chiral cationic ruthenium diamine complexes. This approach opens up avenues for the synthesis of optically pure compounds, demonstrating the compound's role in catalysis and asymmetric synthesis (Zhang, Chen, He, & Fan, 2015).
Future Directions
Naphthyridines, including “2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine”, have significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel naphthyridine derivatives with enhanced biological activity and improved safety profiles .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, often leading to significant biological effects .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, the compound loses a hydrogen atom at the benzylic position, forming a resonance-stabilized radical . This radical can then react with other species, leading to various downstream effects .
Biochemical Pathways
It’s worth noting that nitrogen-containing heterocyclic compounds, like naphthyridines, have been extensively studied for their diverse biological applications . These compounds often interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
For instance, the presence of a bromine atom could potentially affect the compound’s distribution and metabolism .
Result of Action
Similar naphthyridine compounds have been found to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could potentially affect its stability.
Properties
IUPAC Name |
2-benzyl-5-bromo-3,4-dihydro-1H-2,6-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLBQOVXDRFJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=C2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182671 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-63-0 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601514-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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